N-[[2'-(1H-テトラゾール-5-イル)[1,1'-ビフェニル]-4-イル]メチル]アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine is a compound that features a tetrazole ring, which is known for its significant biological and chemical properties Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, making them highly reactive and versatile in various chemical reactions
科学的研究の応用
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine has a wide range of scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of angiotensin-II receptor antagonists, which are important for treating hypertension.
Biological Studies: The compound’s derivatives have shown significant antibacterial, antifungal, and anticancer activities.
Materials Science: Tetrazole-based compounds are used in the development of high-energy materials and propellants due to their high nitrogen content.
Agrochemicals: It is also explored for its potential use in agrochemicals as a pesticide or herbicide.
作用機序
Target of Action
The compound N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine, also known as (2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanamine, is a new class of angiotensin-II receptor antagonists . Angiotensin-II receptors play a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
As an angiotensin-II receptor antagonist, this compound works by blocking the action of angiotensin-II, a hormone that causes blood vessels to constrict (narrow). By blocking the receptors that angiotensin-II binds to, the compound prevents the hormone from having its effects, leading to the relaxation and dilation (widening) of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS), which plays a key role in regulating blood pressure and fluid balance. By blocking the angiotensin-II receptor, the compound disrupts the RAS, leading to a decrease in blood pressure .
準備方法
The synthesis of N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromomethyl-2’-(1-triphenylmethyltetrazol-5-yl)biphenyl.
Reaction with Sodium Azide: The key step involves the reaction of the starting material with sodium azide to form the tetrazole ring.
Cyclization: The intermediate product undergoes cyclization to form the desired tetrazole compound.
Industrial Production: Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The tetrazole ring can participate in substitution reactions with electrophiles, forming various substituted derivatives.
Common Reagents and Conditions: Typical reagents include sodium azide, lithium aluminum hydride, and various electrophiles.
類似化合物との比較
N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine can be compared with other similar compounds:
生物活性
N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine, a compound featuring a tetrazole moiety linked to a biphenyl structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is C24H29N5 with a molecular weight of approximately 435.53 g/mol. The presence of the tetrazole ring is significant for its biological activity, enhancing the compound's interaction with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of tetrazole derivatives, including N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine.
In Vitro Studies
In vitro assays demonstrated that certain tetrazole compounds exhibited significant antibacterial activity against both standard and clinical strains. For instance, one study reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various Gram-positive and Gram-negative bacteria. Specifically, a derivative showed an MIC of 2 µg/mL against Staphylococcus epidermidis, outperforming the reference antibiotic ciprofloxacin in some cases .
Compound | Target Bacteria | MIC (µg/mL) | Comparison to Ciprofloxacin |
---|---|---|---|
Compound A | S. epidermidis | 2 | Stronger |
Compound B | E. coli | 4 | Comparable |
Compound C | Clinical isolate (various) | 8 - 16 | Weaker |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (HTB-140, A549, Caco-2) revealed that these tetrazole derivatives generally exhibited low toxicity. The half-maximal inhibitory concentration (IC50) values were greater than 100 µM, indicating a favorable safety profile when compared to normal cell lines .
Table: Cytotoxicity Results
Cell Line | IC50 (µM) | Remarks |
---|---|---|
HTB-140 (Melanoma) | >100 | Non-cytotoxic |
A549 (Lung) | >100 | Non-cytotoxic |
Caco-2 (Colon) | >100 | Non-cytotoxic |
The mechanism by which N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine exerts its biological effects may involve several pathways:
- HDAC Inhibition : Some tetrazole derivatives have been identified as inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer progression and neurodegenerative diseases. The binding mode studies suggest that these compounds interact selectively with HDAC6, leading to increased acetylation of α-tubulin and potentially enhancing apoptosis in cancer cells .
- Antimicrobial Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria.
Case Studies
In a notable case study involving a series of tetrazole-based compounds, researchers found that one derivative not only inhibited HDAC6 effectively but also enhanced the efficacy of other chemotherapeutic agents when used in combination therapies . This suggests potential for developing combination therapies that leverage the unique properties of tetrazole compounds.
特性
IUPAC Name |
[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9,15H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRSXEHFQCQDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。